Home > Products > Screening Compounds P50589 > Domperidone Impurity F
Domperidone Impurity F - 1391053-55-6

Domperidone Impurity F

Catalog Number: EVT-1478958
CAS Number: 1391053-55-6
Molecular Formula: C37H42Cl2N8O3
Molecular Weight: 717.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of the gastrokinetic and antinauseant drug Domperidone.

Domperidone

    5-Chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO1)

    • Compound Description: DP-ISO1 is a degradation product of Domperidone identified in acid-mediated hydrolysis studies [].

    5-Chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO2)

    • Compound Description: Similar to DP-ISO1, DP-ISO2 is another degradant of Domperidone formed under acidic hydrolysis conditions [].

    4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide (DP-OX)

    • Compound Description: DP-OX is a degradation product of Domperidone arising from peroxide-mediated oxidation []. This impurity has been previously reported in other studies on Domperidone.

    Impurity R029676

    • Compound Description: This compound is identified as a related substance found in both Domperidone raw materials and tablet formulations []. Its specific structure is not disclosed in the abstract.

    Impurity R052211

    • Compound Description: Similar to R029676, this compound is also found as a related substance in both Domperidone raw materials and tablets []. No structural information is provided.

    Impurity R099527

    • Compound Description: This impurity is identified in a significant portion of Domperidone tablet formulations but not in the raw materials []. Its structure is not detailed.
    Source

    Domperidone itself is synthesized through various chemical processes, which can lead to the formation of impurities like Domperidone Impurity F. The synthesis routes often involve complex organic reactions that may yield by-products, including this specific impurity. Its presence is typically monitored during the production of domperidone to comply with regulatory standards set by pharmaceutical authorities.

    Classification

    Domperidone Impurity F falls under the category of pharmaceutical impurities, specifically classified as a process-related impurity. These impurities are typically formed during the synthesis of active pharmaceutical ingredients and are critical for ensuring the final product's quality.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of Domperidone Impurity F can be analyzed through various methodologies used in the production of domperidone. A systematic review highlights several synthetic strategies that are employed to produce domperidone, which indirectly contribute to the formation of impurities like Impurity F.

    1. Synthetic Routes:
      • Intermediate Synthesis: Domperidone is synthesized from two benzimidazolone derivatives (intermediates). Intermediate 1 can be derived from o-phenylenediamine reacting with carbonyl reagents, while Intermediate 2 is synthesized via coupling substituted nitrobenzene with piperidine derivatives.
      • Coupling Reactions: The final step involves coupling these intermediates, where conditions may lead to various impurities, including Domperidone Impurity F .
    2. Reaction Conditions:
      • The reaction conditions such as temperature, solvent choice, and catalysts significantly affect the yield and purity of the final product. For instance, using dichloromethane as a solvent can influence the solubility and reaction efficiency .
    Molecular Structure Analysis

    Structure and Data

    • Molecular Formula: The exact molecular formula for Domperidone Impurity F would reflect minor modifications from that of domperidone.
    • Structural Characteristics: The presence of additional functional groups or structural variations would define its unique properties compared to pure domperidone.
    Chemical Reactions Analysis

    Reactions and Technical Details

    The formation of Domperidone Impurity F can be traced back to specific reactions during the synthesis of domperidone:

    • Cyclization Reactions: These reactions are pivotal in forming intermediate compounds that may lead to impurities if not controlled properly .
    • Coupling Mechanisms: The coupling reactions between intermediates are crucial; variations in these processes can result in different by-products, including Domperidone Impurity F .
    Mechanism of Action

    Process and Data

    Domperidone itself acts primarily as a dopamine receptor antagonist in peripheral tissues. Although specific data on the mechanism of action for Domperidone Impurity F is limited, it can be assumed that its effects may mirror those of domperidone but with potentially altered pharmacological properties due to structural differences.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    While specific data on the physical properties of Domperidone Impurity F are sparse, general characteristics can be inferred from related compounds:

    Applications

    Scientific Uses

    Domperidone Impurity F serves primarily as a reference standard in analytical chemistry for quality control in pharmaceutical formulations containing domperidone. Its detection and quantification are essential for:

    • Quality Assurance: Ensuring compliance with regulatory standards regarding permissible impurity levels.
    • Research Applications: Used in studies focusing on drug stability, degradation pathways, and formulation development.
    Introduction to Domperidone Impurity F

    Chemical Identity and Structural Characterization of Domperidone Impurity F

    Domperidone Impurity F is systematically named as 1,3-bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one according to IUPAC nomenclature rules. This molecular structure features two 5-chloro-2-oxobenzimidazole units connected through piperidine-propyl linkers to a central benzimidazolone core, forming a symmetric dimeric arrangement [1] [5] [6].

    Table 1: Fundamental Chemical Identifiers of Domperidone Impurity F

    PropertySpecification
    CAS Registry Number1391053-55-6
    Molecular FormulaC₃₇H₄₂Cl₂N₈O₃
    Molecular Weight717.69 g/mol
    SynonymsDomperidone EP Impurity F; 3'-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl Domperidine
    XLogP4.9 (Predicted)
    Hydrogen Bond Donors0
    Hydrogen Bond Acceptors11
    SMILES NotationC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O

    The compound's structural complexity is confirmed through comprehensive spectroscopic characterization, including ¹H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) data, which are routinely provided with certified reference materials [4] [5] [7]. The symmetrical nature of the molecule contributes to its distinctive chromatographic behavior and fragmentation patterns in mass spectral analysis. Domperidone Impurity F typically presents as a solid material requiring storage at refrigerated conditions (2-8°C) to maintain stability, with shipping permitted at ambient temperatures for limited durations [4] [8].

    Table 2: Common Salt Forms and Associated Identifiers

    FormMolecular FormulaMolecular WeightRelated CAS
    Free BaseC₃₇H₄₂Cl₂N₈O₃717.69 g/mol1391053-55-6
    Trifluoroacetate SaltC₃₇H₄₂Cl₂N₈O₃·2(C₂HF₃O₂)945.69 g/molNot Assigned

    Role of Impurity Profiling in Pharmaceutical Quality Control

    Impurity profiling serves as a critical quality indicator throughout the drug development lifecycle, from early synthesis optimization to commercial batch release. Domperidone Impurity F exemplifies how impurity characterization contributes to comprehensive quality control strategies through several key applications:

    • Analytical Method Development and Validation (AMV): As a certified reference standard, Domperidone Impurity F enables the development of selective chromatographic methods capable of resolving this structurally similar impurity from the Domperidone API and other process-related species. Its use in method validation establishes system suitability, precision, accuracy, and detection limits according to ICH Q2(R1) guidelines [1] [2] [9].

    • Stability-Indicating Method Optimization: Forced degradation studies incorporate Domperidone Impurity F to demonstrate method specificity under stress conditions (thermal, photolytic, hydrolytic, and oxidative). This confirms the method's ability to monitor impurity formation during drug product shelf-life evaluation [3].

    • Manufacturing Process Control: Monitoring Domperidone Impurity F levels during API synthesis provides critical insights into reaction efficiency and purification effectiveness. Trend analysis of impurity profiles across batches helps identify process variations and establish appropriate control strategies [1] [7].

    The implementation of Analytical Quality by Design (AQbD) principles, as demonstrated in analogous impurity profiling workflows for omeprazole, optimizes separation parameters through systematic screening designs (e.g., symmetric screening matrices) and response surface methodologies. This approach establishes a Method Operable Design Region (MODR) where critical method parameters (buffer composition, pH, temperature, voltage) are controlled to maintain critical method attributes (resolution, peak symmetry, analysis time) within predefined acceptance criteria [3].

    Table 3: Primary Applications in Pharmaceutical Quality Control

    Application AreaPurposeDocumentation Requirements
    Method DevelopmentEstablish chromatographic separation parametersSystem suitability reports
    Method ValidationDemonstrate specificity, accuracy, precisionValidation protocols and reports
    Commercial Batch ReleaseConfirm impurity levels within specification limitsCertificate of Analysis (CoA) with impurity profile
    Stability StudiesMonitor impurity formation over product shelf-lifeStability reports with trend analysis
    Regulatory SubmissionsSupport ANDA/DMF filings with impurity characterization dataComplete impurity profile with structural confirmation

    Regulatory Guidelines for Impurity Identification (ICH, USP, EP)

    Pharmaceutical impurities are stringently regulated through harmonized guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) and Q3B(R2), which categorize impurities based on risk assessment and establish qualification thresholds. Domperidone Impurity F falls under Class-Specific Qualification requirements as a "identified impurity" requiring structural confirmation and toxicological evaluation when exceeding the Identification Threshold (typically 0.10% for daily doses ≤2g) [3] [9].

    Pharmacopeial standards provide specific monographs governing impurity control:

    • European Pharmacopoeia (EP): Designates "Domperidone EP Impurity F" as a specified impurity requiring identification and quantification limits in the active substance monograph [2] [4].
    • United States Pharmacopeia (USP): Requires traceability to pharmacopeial standards through qualified reference materials, with analytical procedures validated to demonstrate specificity for Domperidone Impurity F in the presence of structurally similar compounds [2] [9].

    Certified reference materials must be accompanied by comprehensive Certificates of Analysis (CoA) documenting identity, purity (using orthogonal methods like HPLC-UV, TGA, DSC), and traceability. Regulatory-compliant CoAs include structural confirmation through spectral comparison (¹H NMR, ¹³C NMR, MS, IR), chromatographic purity assessments, and strict storage condition specifications [4] [5] [7]. Regulatory submissions (ANDA, DMF) require complete impurity profiles with batch analysis data demonstrating consistent control of Domperidone Impurity F levels below established thresholds throughout shelf life [1] [8].

    Table 4: Regulatory Framework Governing Pharmaceutical Impurities

    Regulatory BodyGuideline/StandardKey Requirements for Impurities
    ICHQ3A(R2)Qualification thresholds for API impurities; Structural identification requirements
    ICHQ3B(R2)Qualification thresholds for drug product impurities; Reporting thresholds
    European PharmacopoeiaDomperidone MonographSpecification limits for Domperidone Impurity F; Reference chromatographic methods
    United States PharmacopeiaGeneral Chapter <1086>Analytical procedure validation; Reference standard qualification
    ICHQ6ADecision trees for setting specifications; Validation of analytical procedures

    Properties

    CAS Number

    1391053-55-6

    Product Name

    Domperidone Impurity F

    IUPAC Name

    1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one

    Molecular Formula

    C37H42Cl2N8O3

    Molecular Weight

    717.69

    InChI

    InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49)

    SMILES

    C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O

    Synonyms

    1,3-bis[3-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-1,3-dihydro-2H-benzimidazol-2-one; 3’-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl Domperidine

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.